

Physicochemical properties of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

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Compound of Interest

Compound Name: Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

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An In-depth Technical Guide to Ethyl 1-Boc-piperidine-3-carboxylate: A Foundational Building Block for Complex Piperidine Derivatives

Introduction: The Strategic Importance of a Versatile Intermediate

In the landscape of modern drug discovery and development, the piperidine moiety is a privileged scaffold, forming the core of numerous therapeutic agents targeting the central nervous system, inflammation, and pain.^[1] The strategic functionalization of this ring system is paramount to modulating pharmacological activity. Ethyl 1-Boc-piperidine-3-carboxylate serves as a cornerstone intermediate in this field.^{[1][2]} Its structure is elegantly designed for versatility: the tert-butoxycarbonyl (Boc) protecting group provides stability and allows for controlled reactions on the piperidine nitrogen, while the ethyl ester at the 3-position offers a reactive handle for a multitude of chemical transformations.^{[1][2]}

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of Ethyl 1-Boc-piperidine-3-carboxylate. Furthermore, it details a scientifically grounded, field-proven protocol for its use in the synthesis of more complex derivatives, such as the titular **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**, a compound of significant interest for creating novel molecular architectures.

Physicochemical and Structural Properties

Ethyl 1-Boc-piperidine-3-carboxylate is typically a white to light-brown low-melting solid or liquid, whose properties are well-documented across chemical suppliers and databases.^{[1][3][4]} The compound exists as a racemic mixture and as individual enantiomers, each with distinct CAS numbers and optical properties. This chiral nature is crucial for the development of enantiomerically pure pharmaceuticals, where specific stereochemistry is often essential for efficacy.^[1]

Below is the chemical structure of the (S)-enantiomer.

Caption: Chemical structure of (S)-Ethyl 1-Boc-piperidine-3-carboxylate.

Table 1: Core Physicochemical Data

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₃ NO ₄	^{[1][3][4][5][6]}
Molecular Weight	257.33 g/mol	^{[1][3][5][6]}
Appearance	White to light brown solid or liquid	^{[1][4]}
Melting Point	31-40 °C	^{[1][3][4][5]}
Boiling Point	323.9 °C at 760 mmHg; 95 °C at 0.5 mmHg	^{[4][5][7]}
Density	~1.077 g/cm ³	^{[4][5]}
Flash Point	>110 °C (>230 °F)	^[8]
Refractive Index	~1.473	^{[4][5]}
CAS Number (Racemic)	130250-54-3	^{[3][4][5][7]}
CAS Number ((S)-enantiomer)	191599-51-6	^[1]
CAS Number ((R)-enantiomer)	194726-40-4	^[6]
Optical Rotation ((S)-enantiomer)	[α] _{22/D} +37° (c=1 in Chloroform)	^[1]

Synthesis and Application in Drug Development

Ethyl 1-Boc-piperidine-3-carboxylate is not merely a chemical curiosity; it is a workhorse intermediate in the synthesis of a wide array of pharmaceutical agents.^[1] Its utility stems from the ability to selectively modify the piperidine ring, making it invaluable for building libraries of compounds for high-throughput screening.^[9] Researchers leverage this compound as a starting material for developing analgesics, anti-inflammatory drugs, and agents targeting the central nervous system.^{[1][10]}

The Boc protecting group is acid-labile, allowing for its clean removal under mild conditions to reveal the secondary amine. This amine can then undergo a variety of reactions, including N-alkylation, acylation, or reductive amination, to introduce diverse functionalities. Concurrently, the ethyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, converted to an amide, or reduced to an alcohol.^[2]

Crucially, the proton on the carbon at the 3-position (the α -carbon to the ester) is acidic and can be removed by a strong base. This creates a nucleophilic enolate, which can then be alkylated with various electrophiles. This specific reaction is the gateway to producing 3,3-disubstituted piperidine derivatives, including the target compound of this guide.

Experimental Protocol: Synthesis of Ethyl 1-Boc-3-allylpiperidine-3-carboxylate

This section details the protocol for the α -allylation of Ethyl 1-Boc-piperidine-3-carboxylate. This procedure is a self-validating system; successful execution relies on the rigorous exclusion of atmospheric moisture and oxygen, the precise control of temperature, and the accurate stoichiometry of reagents.

Causality Behind Experimental Choices:

- **Anhydrous Conditions:** The use of a strong base like Lithium Diisopropylamide (LDA) necessitates a completely anhydrous environment. LDA reacts violently with water, which would quench the base and prevent the formation of the desired enolate.
- **Low Temperature:** The deprotonation and subsequent alkylation are performed at -78 °C (a dry ice/acetone bath). This is critical to prevent side reactions, such as self-condensation of

the ester (Claisen condensation) or decomposition of the LDA base. The low temperature ensures the reaction proceeds cleanly via the desired kinetic pathway.

- **Strong, Non-nucleophilic Base:** LDA is the base of choice because it is exceptionally strong, ensuring complete and rapid deprotonation of the α -carbon. Importantly, it is also sterically hindered, which makes it non-nucleophilic, preventing it from attacking the ester carbonyl group itself.
- **Quenching:** The reaction is quenched with a saturated aqueous solution of ammonium chloride (NH_4Cl). This proton source is mild enough to neutralize any remaining base and enolate without causing hydrolysis of the ester or Boc group.

Step-by-Step Methodology

- **Apparatus Setup:** Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
- **Reagent Preparation:** In a separate flame-dried flask under inert gas, prepare a solution of LDA. To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF), slowly add n-butyllithium (1.05 equivalents) at $-78\text{ }^\circ\text{C}$. Allow the solution to stir at $0\text{ }^\circ\text{C}$ for 30 minutes before re-cooling to $-78\text{ }^\circ\text{C}$.
- **Enolate Formation:** Dissolve Ethyl 1-Boc-piperidine-3-carboxylate (1.0 equivalent) in anhydrous THF and cool the solution to $-78\text{ }^\circ\text{C}$. Slowly add the freshly prepared LDA solution dropwise via syringe. Stir the resulting mixture at $-78\text{ }^\circ\text{C}$ for 1 hour to ensure complete enolate formation. The solution should become a pale yellow color.
- **Alkylation (Allylation):** Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at $-78\text{ }^\circ\text{C}$. The yellow color should dissipate upon addition. Allow the reaction to stir at $-78\text{ }^\circ\text{C}$ for 2-3 hours.
- **Reaction Quench:** Slowly add saturated aqueous ammonium chloride solution to the flask while the temperature is still low, quenching the reaction.
- **Workup and Extraction:** Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with ethyl acetate. Wash the organic layer

sequentially with water and then brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (using a gradient eluent such as hexane/ethyl acetate) to yield the pure **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate**.



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Caption: Experimental workflow for the α -allylation of Ethyl 1-Boc-piperidine-3-carboxylate.

Conclusion

Ethyl 1-Boc-piperidine-3-carboxylate is a foundational building block whose physicochemical properties make it ideally suited for complex organic synthesis. Its stability under various conditions, coupled with the orthogonal reactivity of its functional groups, provides chemists with a reliable and versatile platform. The protocol detailed herein for its conversion to **Ethyl 1-Boc-3-allylpiperidine-3-carboxylate** exemplifies just one of the myriad ways this intermediate can be elaborated. For researchers in drug discovery, a deep understanding of this compound's properties and reactivity is not merely academic—it is a practical tool for accelerating the development of novel therapeutics.

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